2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline
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Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)aniline is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a dihydroisoquinoline moiety linked to an aniline group, making it a valuable scaffold for the development of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Related compounds have been found to interact with thePeroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes .
Mode of Action
It is likely that this compound interacts with its target receptor, potentially leading to changes in cellular signaling pathways and gene expression .
Biochemical Pathways
Given its potential interaction with pparδ, it may influence pathways related to lipid metabolism, inflammation, and cellular energy homeostasis .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its potential interaction with pparδ, it may influence cellular metabolism and inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline typically involves the reaction of an appropriate aniline derivative with a dihydroisoquinoline precursor. One common method involves the use of 2-alkynylanilines and ketones under Brønsted acid-mediated or Lewis acid-catalyzed conditions. For example, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.
Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for antifungal and anticancer agents.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds share a similar isoquinoline framework and exhibit antifungal activity.
2,3-Dihydroquinazolin-4(1H)-one: Another nitrogen-containing heterocyclic compound with diverse biological activities.
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-yl)aniline is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile scaffold for the development of new pharmacologically active compounds .
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-14-7-3-4-8-15(14)17-10-9-12-5-1-2-6-13(12)11-17/h1-8H,9-11,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFSVLGXQUCGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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